molecular formula C11H16Cl2N2 B13948879 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13948879
M. Wt: 247.16 g/mol
InChI Key: DIQOROJGTFUVFW-UHFFFAOYSA-N
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Description

1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.16414 g/mol . It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually require a solvent such as ethanol or methanol and a temperature range of 0-50°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: Research has explored its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroquinoxaline: The parent compound without the allyl group.

    1-Methyl-1,2,3,4-tetrahydroquinoxaline: A derivative with a methyl group instead of an allyl group.

    3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide: A compound with a carboxamide group and two methyl groups

Properties

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

4-prop-2-enyl-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C11H14N2.2ClH/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13;;/h2-6,12H,1,7-9H2;2*1H

InChI Key

DIQOROJGTFUVFW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCNC2=CC=CC=C21.Cl.Cl

Origin of Product

United States

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